4-(2-Hydroxyphenyl)picolinic acid
Description
4-(2-Hydroxyphenyl)picolinic acid is a picolinic acid derivative featuring a hydroxyl-substituted phenyl group at the 4-position of the pyridine ring. This compound’s structure combines the metal-chelating properties of picolinic acid with the hydrogen-bonding capacity of the ortho-hydroxyphenyl group, making it relevant in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
4-(2-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-13-10(7-8)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSRTWELDUHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)picolinic acid typically involves the reaction of 2-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production of 4-(2-Hydroxyphenyl)picolinic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxyphenyl)pyridine-2-carboxaldehyde.
Reduction: Formation of 4-(2-Hydroxyphenyl)picolinic alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Hydroxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)picolinic acid involves its ability to chelate metal ions, which can affect various biological and chemical processes. The hydroxyphenyl group enhances its binding affinity to metal ions, making it a potent chelating agent. This property is particularly useful in inhibiting enzymes that require metal ions for their activity, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Phosphonomethyl Derivatives
- 4-(2-Hydroxyphenyl)-6-(phosphonomethyl)picolinic acid (18g): Molecular Weight: 308.03 g/mol. Synthesis: Prepared via Suzuki coupling and ester hydrolysis (76% yield) . Properties: The phosphonomethyl group enhances metal-binding capacity, critical for inhibiting metallo-β-lactamases (MBLs). This substituent distinguishes it from non-phosphorylated analogs, improving interactions with zinc ions in enzyme active sites .
Alkylphenyl Derivatives
5-(4-Butylphenyl)picolinic acid (qy17) :
- Activity : Exhibits superior antibacterial effects against Enterococcus faecium and S. haemolyticus compared to tert-butyl analog qy20. Enhanced solubility and stability contribute to its efficacy in MIC tests .
- Key Difference : The 5-position substitution on the picolinic acid core reduces steric hindrance, favoring bacterial membrane penetration.
- 6-Amino-3-(4-tert-butylphenyl)picolinic acid: Structure: Amino group at position 6 and tert-butylphenyl at position 3.
Electron-Withdrawing Substituents
5-(4-(Trifluoromethoxy)phenyl)picolinic acid :
4-(2-Formylphenyl)picolinic acid :
Positional Isomerism and Steric Effects
- 4-(4-Methoxyphenyl)picolinic acid: Structure: Methoxy group at the para position of the phenyl ring.
- 4-(3-Aminophenylethynyl)picolinic acid: Synthesis: Ethynyl linkage extends conjugation, enhancing electronic communication between aromatic systems. This structural feature is exploited in nonlinear optical materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
